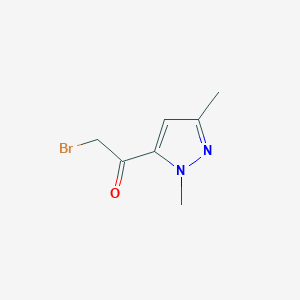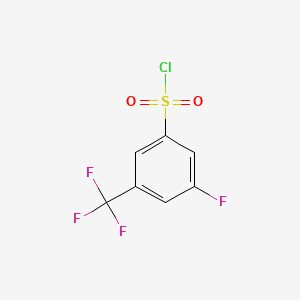
4-(Trifluorométhyl)pyridazine
Vue d'ensemble
Description
4-(Trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H3F3N2. It is a derivative of pyridazine, where a trifluoromethyl group is attached to the fourth position of the pyridazine ring.
Applications De Recherche Scientifique
4-(Trifluoromethyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing pharmacologically active compounds, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic materials.
Agrochemicals: Derivatives of pyridazine, including 4-(Trifluoromethyl)pyridazine, are explored for their potential use in agrochemicals.
Mécanisme D'action
Target of Action
Pyridazinone derivatives, a class to which 4-(trifluoromethyl)pyridazine belongs, have been found to exhibit a wide range of pharmacological activities . This suggests that they interact with multiple targets in the body.
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This could potentially be one of the mechanisms through which 4-(Trifluoromethyl)pyridazine exerts its effects.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it’s likely that this compound interacts with multiple biochemical pathways.
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities . This suggests that 4-(Trifluoromethyl)pyridazine could potentially have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-(Trifluoromethyl)pyridazine involves the annulation of pyridinium ylides with trifluoroacetyl diazoester. This base-promoted reaction does not require heavy metal catalysts and is compatible with various functional groups . The reaction conditions typically involve the use of a base such as triethylamine in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 4-(Trifluoromethyl)pyridazine are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It can participate in [3 + n] cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Bases: Triethylamine is commonly used as a base in reactions involving 4-(Trifluoromethyl)pyridazine.
Solvents: Dichloromethane is a frequently used solvent for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)pyridazine
- 2-(Trifluoromethyl)pyrazine
- 3-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-(Trifluoromethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities or material properties .
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYLAEZHYUWJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591487 | |
| Record name | 4-(Trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132537-44-1 | |
| Record name | 4-(Trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TRIFLUOROMETHYL)PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes to obtain 4-(Trifluoromethyl)pyridazines?
A1: Two main synthetic approaches are highlighted in the research papers:
- Annulation of Pyridinium Ylides: This method, described in [], utilizes a base-promoted annulation reaction between pyridinium ylides and trifluoroacetyl diazoester. This approach offers good yields and avoids the use of heavy metal catalysts, making it a potentially attractive route for large-scale synthesis.
- From Perfluoroketene Dithioacetals: Research in [, ] demonstrates the use of perfluoroketene dithioacetals as versatile building blocks. Reacting these compounds with nucleophiles, followed by a condensation reaction with hydrazine and subsequent dehydrogenation, leads to the formation of 4-(Trifluoromethyl)pyridazin-3-ones. Further functionalization of these intermediates can yield a variety of substituted 4-(Trifluoromethyl)pyridazines.
Q2: Why are 4-(Trifluoromethyl)pyridazines of interest in medicinal chemistry?
A2: The incorporation of fluorine atoms, specifically the trifluoromethyl group, into organic molecules can significantly impact their physicochemical properties and biological activity. 4-(Trifluoromethyl)pyridazines, with their unique structure and potential for diverse functionalization, are attractive targets for several reasons:
- Enhanced Metabolic Stability: The presence of the trifluoromethyl group can increase metabolic stability, potentially leading to improved pharmacokinetic profiles. []
- Increased Lipophilicity: The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability and absorption. []
- Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the pyridazine ring, potentially impacting its interactions with biological targets. []
Q3: How does the structure of 4-(Trifluoromethyl)pyridazine lend itself to further derivatization?
A3: The core structure of 4-(Trifluoromethyl)pyridazine offers multiple avenues for further functionalization:
- Substitution on the Pyridazine Ring: The presence of different substituents on the pyridazine ring, particularly at the 3-position, allows for fine-tuning of the molecule's properties and exploration of structure-activity relationships (SAR). [, ]
- Introduction of Functional Groups: The synthetic methodologies described in the papers [, , ] allow for the incorporation of various functional groups, such as amines, amides, and other heterocycles, expanding the chemical space and potential applications of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)









![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)

